3-溴-6-氯吡啶酸甲酯

描述

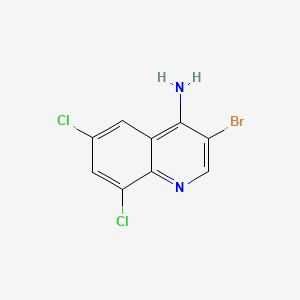

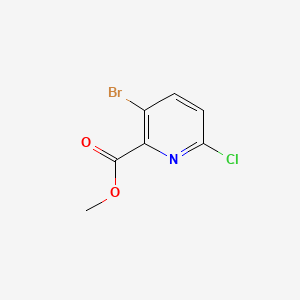

“Methyl 3-bromo-6-chloropicolinate” is a chemical compound with the molecular formula C7H5BrClNO2 . It has a molecular weight of 250.48 . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for “Methyl 3-bromo-6-chloropicolinate” is 1S/C7H5BrClNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 3-bromo-6-chloropicolinate” is a solid or semi-solid or liquid compound . The compound is typically shipped at normal temperatures .科学研究应用

替代熏蒸剂和环境影响

由于甲基溴熏蒸对臭氧层的损害,人们对甲基溴熏蒸的替代方法进行了研究,探索了氯化苦等熏蒸剂的水溶性制剂及其通过滴灌系统施用的方法。这种方法旨在实现经济和环境效益,减少工人接触并允许将熏蒸剂组合使用。研究开发了有效应用这些替代品的技术,重点关注最佳施用率、土壤条件和使用塑料覆盖物来提高施用效率 (Ajwa 等人,2002)。

氯化苦使用的健康影响

作为甲基溴的潜在替代品,氯化苦的健康影响已经得到审查,突出了其在农业中的使用和相关的健康风险。审查表明需要进一步的研究和缓解措施,以最大程度地减少人类接触和与农业环境中氯化苦施用相关的健康风险 (Oriel 等人,2009)。

蔬菜作物生产替代品

在佛罗里达州,逐步淘汰甲基溴导致了研究蔬菜作物生产中控制土传害虫的替代方法。已经研究了 1,3-二氯丙烯和氯化苦等替代品的功效,强调了没有明确的一对一替代品,以及将活性成分结合起来进行有效害虫管理的重要性 (Santos & Gilreath, 2006)。

电化学表面处理和能量储存

对具有路易斯酸性卤代铝室温离子液体 (RTIL) 及其混合物的电化学技术进行的综述讨论了电镀和能量存储应用的进展。由于更容易处理 RTIL,这项技术再次引起人们的兴趣,为电镀和能量存储提供了环保的解决方案 (Tsuda, Stafford, & Hussey, 2017)。

安全和危害

属性

IUPAC Name |

methyl 3-bromo-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCPBNNLVCVDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673233 | |

| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-6-chloropicolinate | |

CAS RN |

1214328-96-7 | |

| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)